2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a novel organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure features a butylthio group and a phenyl ring attached to a tetrahydropyrimidoquinoline core, making it an intriguing molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. The starting materials can include appropriately substituted anilines, thiols, and cyclic ketones.
Initial Condensation: Aniline derivatives undergo condensation with a cyclic ketone to form the pyrimidoquinoline core.
Thioether Formation: The butylthio group is introduced via nucleophilic substitution with a suitable thiol.
Phenyl Ring Introduction: A phenyl group is attached through various coupling reactions, such as Suzuki or Heck coupling.
Reaction conditions may vary, but these steps often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial-scale production of this compound necessitates efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction parameters and improve overall efficiency. Advanced purification techniques, such as chromatography and crystallization, are used to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas with metal catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible at specific positions of the molecule.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide
Reduction Reagents: Hydrogen gas, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Reduction of specific functional groups to corresponding alcohols or amines
Substitution: Formation of various substituted derivatives depending on the reactants
Scientific Research Applications
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione finds applications across several domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in materials science for developing new polymers and materials.
Mechanism of Action
The exact mechanism by which 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exerts its effects varies based on its application. Generally, it can interact with molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves binding to the active site of the target molecule, altering its conformation and function. In medicinal applications, it may inhibit the growth of pathogens or cancer cells by interfering with key biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
2-(methylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
2-(ethylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
Uniqueness
The uniqueness of 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione lies in the butylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
2-butylsulfanyl-5-phenyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-3-12-27-21-23-19-18(20(26)24-21)16(13-8-5-4-6-9-13)17-14(22-19)10-7-11-15(17)25/h4-6,8-9,16H,2-3,7,10-12H2,1H3,(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVJNEOLJAEDCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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